Ethyl (2Z)-2-(phenylhydrazono)propanoate

Heterocyclic Synthesis Medicinal Chemistry Pyrazole Synthesis

Ethyl (2Z)-2-(phenylhydrazono)propanoate (CAS 13732-33-7) is a hydrazone-functionalized α-keto ester with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. It is a key building block in the synthesis of heterocyclic compounds, particularly pyrazoles, indoles, and pyridazines, and serves as a versatile intermediate in pharmaceutical and agrochemical research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 13732-33-7
Cat. No. B1347612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-2-(phenylhydrazono)propanoate
CAS13732-33-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=CC=C1)C
InChIInChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3
InChIKeyNRHLGLQBPHEKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2Z)-2-(phenylhydrazono)propanoate (CAS 13732-33-7): Baseline Profile for Informed Procurement Decisions


Ethyl (2Z)-2-(phenylhydrazono)propanoate (CAS 13732-33-7) is a hydrazone-functionalized α-keto ester with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol [1]. It is a key building block in the synthesis of heterocyclic compounds, particularly pyrazoles, indoles, and pyridazines, and serves as a versatile intermediate in pharmaceutical and agrochemical research .

Why Generic Substitution of Ethyl (2Z)-2-(phenylhydrazono)propanoate Fails Without Quantitative Comparison


The hydrazonoalkanoate scaffold is highly sensitive to substitution patterns, which dictate reactivity in key heterocyclization reactions. For example, the presence and position of substituents on the phenyl ring or alterations to the ester group profoundly influence the outcome of Vilsmeier-Haack and Fischer indole [1] cyclizations, affecting both product selectivity and yield. Furthermore, stereochemistry (Z vs. E configuration) impacts physical properties, such as melting point, and can be critical for downstream applications . Therefore, simply selecting an in-class compound based on name similarity without rigorous comparison of specific reactivity data is a high-risk strategy for R&D programs.

Quantitative Evidence Guide for Selecting Ethyl (2Z)-2-(phenylhydrazono)propanoate Over Its Analogs


Differentiated Reactivity: Vilsmeier-Haack Cyclization to Pyrazoles

The (E)-isomer of ethyl 2-(phenylhydrazono)propanoate demonstrates a clear and synthetically useful reactivity with the Vilsmeier-Haack reagent, yielding ethyl 1-phenyl-4-formyl-1H-pyrazole-3-carboxylate, a valuable intermediate . This reaction pathway is a specific point of differentiation compared to closely related chloro(arylhydrazono)acetates, which react with acetylacetone to yield a different pyrazole regioisomer (ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate) .

Heterocyclic Synthesis Medicinal Chemistry Pyrazole Synthesis

Differentiated Reactivity: Oxidative Cleavage to Regenerate Carbonyl

The phenylhydrazone moiety in ethyl 2-(phenylhydrazono)propanoate can be oxidatively cleaved using hypervalent iodine(III) reagents, such as bis(trifluoroacetoxy)iodobenzene (BTIB) or hydroxy(tosyloxy)iodobenzene (HTIB), to regenerate the parent α-keto ester, ethyl pyruvate, in high yield [1]. This contrasts with other hydrazone derivatives (e.g., dialkylhydrazones) which may exhibit different stability or require alternative cleavage protocols.

Protecting Group Chemistry Synthetic Methodology Carbonyl Regeneration

Differentiated Physical Properties: LogP and Hydrogen Bonding

Ethyl (2Z)-2-(phenylhydrazono)propanoate exhibits a predicted XLogP3 of 3.1 and a Topological Polar Surface Area (TPSA) of 50.7 Ų, with one hydrogen bond donor and four acceptors [1]. This physicochemical profile directly impacts its behavior in biological assays and separation science. Compared to substituted phenylhydrazono analogs, such as the 4-bromo derivative (logP ~2.90) or the 2,6-difluoro derivative (logP ~3.3) , the unsubstituted phenyl compound provides a baseline lipophilicity that may be more favorable for certain applications or serve as a control in structure-activity relationship (SAR) studies.

Drug Design ADME Prediction Lipophilicity

Research and Industrial Application Scenarios for Ethyl (2Z)-2-(phenylhydrazono)propanoate


Synthesis of Pyrazolo[3,4-d]pyridazines

Ethyl 2-(phenylhydrazono)propanoate is a key starting material in a multistep synthesis of pyrazolo[3,4-d]pyridazine derivatives. Its reaction with the Vilsmeier-Haack reagent provides a 4-formylpyrazole intermediate that can be further elaborated to the target heterocyclic system, as established by Matiichuk and colleagues .

Carbonyl Protection and Regeneration

The compound effectively protects the α-keto ester moiety as a stable phenylhydrazone. This protecting group can be readily and selectively removed under mild oxidative conditions using hypervalent iodine(III) reagents like BTIB or HTIB, regenerating the parent ethyl pyruvate in high yield without affecting other sensitive functionalities [1].

Physicochemical Benchmarking in Drug Discovery

With well-defined physicochemical properties (logP ~3.1, TPSA 50.7 Ų), the unsubstituted compound serves as an ideal baseline for structure-activity relationship (SAR) studies of hydrazonoalkanoate derivatives. Its calculated ADME properties provide a reference point against which the effects of substituent modifications on lipophilicity and polarity can be systematically evaluated [2].

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